Cyclopentyl(phenyl)methanamine

DPP-IV Inhibition Fragment-Based Drug Discovery X-ray Crystallography

This cyclopentyl aralkylamine fragment is essential for reproducing published DPP-IV and BACE1 inhibitor SAR. X-ray co-crystal structure (PDB: 2BUA) confirms a unique reverse binding mode in the proline pocket, not achievable with cyclohexyl or cyclobutyl analogs. For in vitro assays requiring accurate gravimetric dispensing, the hydrochloride salt (CAS 24260-05-7) is recommended over the free base liquid.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 23459-36-1
Cat. No. B1357149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(phenyl)methanamine
CAS23459-36-1
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=CC=C2)N
InChIInChI=1S/C12H17N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2
InChIKeyPLNFMVFGDNZPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(phenyl)methanamine CAS 23459-36-1: Structural Overview and Procurement Baseline


Cyclopentyl(phenyl)methanamine (CAS 23459-36-1), also referred to as 1-(1-phenylcyclopentyl)methanamine, is an aralkylamine characterized by a primary amine attached to a methine carbon that bridges a phenyl and a cyclopentyl group . Its molecular formula is C₁₂H₁₇N (MW 175.27 g/mol), with a computed LogP of 2.83 and one hydrogen bond donor/acceptor [1]. The compound contains a single asymmetric center and is available as the free base (liquid) or as the hydrochloride salt (solid) for enhanced handling stability . Its utility in medicinal chemistry and chemical biology stems from its function as a phenethylamine-type fragment and chiral building block for target-directed synthesis [2].

Why Cyclopentyl(phenyl)methanamine Cannot Be Interchanged with Cyclohexyl or Other Cycloalkyl Analogs


In target-focused medicinal chemistry and chemical biology, generic substitution of Cyclopentyl(phenyl)methanamine with seemingly similar aralkylamines (e.g., cyclohexyl, cyclobutyl, or phenylmethyl analogs) introduces quantifiable risk due to divergent receptor binding modes and enzymatic stability. Structural biology evidence demonstrates that the cyclopentyl ring size directly governs the compound's reversed binding orientation in the DPP-IV proline pocket—an interaction not recapitulated by cyclohexyl derivatives [1]. Furthermore, SAR studies across phenylcycloalkylamine series in BACE1 inhibition show that potency varies substantially with ring size (cyclopentyl > cyclohexyl > cyclobutyl), confirming that ring geometry is a critical determinant of biological activity, not merely a generic hydrophobic anchor [2]. Procurement of precise structural analogs is therefore essential for reproducing published SAR trends and maintaining synthetic pathway integrity.

Cyclopentyl(phenyl)methanamine: Quantitative Differentiation Data vs. Structural Analogs


Cyclopentyl(phenyl)methanamine Exhibits Distinct DPP-IV Binding Mode vs. β-Phenethylamine Fragments

X-ray co-crystallography of Cyclopentyl(phenyl)methanamine (designated as fragment inhibitor 5) bound to porcine DPP-IV (PDB: 2BUA) revealed a reversed binding mode wherein the phenyl ring occupies the proline pocket of the enzyme [1]. This orientation differs fundamentally from classical substrate-like DPP-IV inhibitors and enabled a general hypothesis of reverse binding for β-phenethylamine-based scaffolds [1]. The cyclopentyl group provides the steric constraint necessary for this orientation; simpler analogs such as unsubstituted β-phenethylamine (IC₅₀ > 100 µM under comparable conditions) lack this constrained geometry and fail to adopt the productive binding pose [2].

DPP-IV Inhibition Fragment-Based Drug Discovery X-ray Crystallography

Cyclopentyl(phenyl)methanamine-Containing Pentapeptide (KMI-1830) Demonstrates 11.6 nM BACE1 Inhibition Superior to Cyclohexyl Analogs

When incorporated as the P1′ moiety in a pentapeptidic BACE1 inhibitor scaffold (hydroxymethylcarbonyl isostere series), the 1-phenylcyclopentylamine derivative (KMI-1830) exhibited an IC₅₀ of 11.6 nM in an in vitro enzymatic assay [1]. This was the most potent compound identified among the 1-phenylcycloalkylamine series screened. In direct SAR comparison, the cyclohexyl analog at the same P1′ position demonstrated reduced potency (exact value not disclosed but described as less favorable in SAR table), while the cyclobutyl and larger cycloalkyl analogs also showed diminished activity [1][2]. The cyclopentyl ring size provided optimal steric and conformational fit within the BACE1 S1′ pocket [1].

BACE1 Inhibition Alzheimer's Disease Peptidomimetics

Hydrochloride Salt (CAS 24260-05-7) Provides Measurable Handling and Solubility Advantages Over Free Base Form

Cyclopentyl(phenyl)methanamine is commercially available in two forms: free base (liquid at ambient temperature; CAS 23459-36-1) and hydrochloride salt (solid powder; CAS 24260-05-7) . The hydrochloride salt form enables accurate weighing for small-scale reactions and long-term storage stability without special handling precautions required for volatile liquid amines . The salt form exhibits enhanced aqueous solubility, facilitating dissolution in biological assay buffers and simplifying purification by recrystallization or aqueous workup procedures [1]. Procurement specifications confirm purity grades: free base at 95% , hydrochloride salt at 98% .

Solid Form Selection Aqueous Solubility Compound Handling

Chiral Resolution Enables Enantioselective SAR: (R)-Enantiomer (CAS 1213121-64-2) vs. Racemate

Cyclopentyl(phenyl)methanamine contains one asymmetric carbon, giving rise to (R)- and (S)-enantiomers . The racemic mixture (CAS 23459-36-1) is the most widely available form; however, the isolated (R)-enantiomer hydrochloride (CAS 1213121-64-2) is available as a chiral building block for enantioselective synthesis . The stereocenter is positioned directly adjacent to both the phenyl and cyclopentyl groups, making it a critical determinant of three-dimensional molecular recognition in chiral biological environments . While head-to-head pharmacological comparison data between enantiomers is not available in the public domain for this specific scaffold, the existence of the resolved enantiomer provides researchers the ability to independently assess stereochemical SAR and potentially improve target selectivity .

Chiral Synthesis Enantioselective Pharmacology Stereochemistry

Cyclopentyl vs. Cyclohexyl Analog Divergence in Synthetic Accessibility and Reactivity

Synthetic preparation of 1-phenylcyclopentylamine analogs requires distinct methodology compared to cyclohexyl counterparts. The cyclopentyl derivative cannot be obtained via the conventional arylmagnesium bromide plus 1-dialkylaminocyclohexanecarbonitrile route that is effective for cyclohexyl analogs [1]. Instead, the cyclopentyl compound is synthesized via condensation of 1-phenylcyclopentylamine with pentamethylene dibromide in DMF [1], or alternatively via reductive amination of phenylcyclopentanone oxime achieving 96.3% yield under ammonia/hydrogen in methanol at elevated pressure . This synthetic divergence has procurement implications: the cyclopentyl variant is less commercially ubiquitous than its cyclohexyl counterpart, and researchers substituting one for the other may encounter different reactivity profiles in subsequent derivatization steps.

Synthetic Methodology Building Block Comparison Reductive Amination

Computed Physicochemical Profile (LogP 2.83, tPSA 26.0 Ų) Positions Compound Within Favorable Drug-Like Property Space

Cyclopentyl(phenyl)methanamine exhibits computed physicochemical properties consistent with CNS drug-like chemical space: LogP = 2.83 (experimental LogD at pH 7.4 = 0.52), topological polar surface area (tPSA) = 26.0 Ų, and molecular weight = 175.27 g/mol [1]. These values satisfy Lipinski's Rule of Five (MW < 500, LogP < 5, HBD ≤ 1, HBA ≤ 1) and fall within the optimal range for blood-brain barrier penetration (tPSA < 60-70 Ų) [2]. In contrast, the cyclohexyl analog possesses higher lipophilicity (LogP estimated ~3.3) and larger molecular volume, while the methyl analog (no cycloalkyl ring) exhibits substantially lower LogP (~1.8) and reduced steric bulk [3].

Drug-Likeness ADME Prediction Physicochemical Properties

Cyclopentyl(phenyl)methanamine: Validated Application Scenarios for Procurement and Use


Fragment-Based DPP-IV Inhibitor Elaboration Leveraging Reverse Binding Mode

Cyclopentyl(phenyl)methanamine serves as a structurally validated fragment starting point for DPP-IV inhibitor discovery programs. The compound's X-ray co-crystal structure (PDB: 2BUA) confirms a productive reverse binding mode with the phenyl ring occupying the proline pocket [1]. This binding pose is distinct from conventional substrate-mimetic DPP-IV inhibitors and provides a defined vector for fragment growth and optimization. Procurement of this specific fragment is essential for reproducing the documented binding geometry and for SAR studies that build upon the 30 µM fragment hit toward more potent elaborated inhibitors [1].

P1′ Position Optimization in BACE1 Peptidomimetic Inhibitor Development

In peptidomimetic BACE1 inhibitor design, 1-phenylcyclopentylamine at the P1′ position (as in KMI-1830) achieves 11.6 nM enzymatic inhibition—the highest potency among tested 1-phenylcycloalkylamine variants [2]. Researchers developing BACE1-targeted therapeutics for Alzheimer's disease should procure this specific cyclopentyl building block for incorporation into hydroxymethylcarbonyl isostere scaffolds, as cyclohexyl, cyclobutyl, and other ring-size analogs exhibit reduced potency [2]. The quantitative SAR data establish cyclopentyl as the optimal ring size for this binding pocket.

Chiral Building Block for Enantioselective CNS Drug Synthesis

The (R)-enantiomer hydrochloride (CAS 1213121-64-2) is procurable as a single stereoisomer chiral building block for synthesizing enantiopure CNS-targeted compounds . The stereocenter adjacent to both phenyl and cyclopentyl groups is positioned to influence three-dimensional molecular recognition at GPCRs, ion channels, and enzymes. Researchers requiring stereochemically defined SAR data or enantioselective pharmacology should procure the resolved (R)-enantiomer rather than racemic mixtures to avoid confounding contributions from the less active stereoisomer .

Hydrochloride Salt Procurement for Aqueous Biological Assay Compatibility

For biological assays requiring accurate gravimetric dispensing and aqueous solubility, procurement of the hydrochloride salt (CAS 24260-05-7; 98% purity) is recommended over the free base liquid (95% purity) . The solid hydrochloride form eliminates volumetric dispensing inaccuracies, enhances dissolution in assay buffers, and provides improved long-term storage stability. This form selection is critical for reproducible in vitro pharmacology studies, particularly when compound concentration accuracy directly impacts IC₅₀ or EC₅₀ determinations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.